molecular formula C14H13FN2O3S B2949293 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide CAS No. 2503206-77-5

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Cat. No.: B2949293
CAS No.: 2503206-77-5
M. Wt: 308.33
InChI Key: OTXHFGRFXDDWSL-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is a chemical compound offered for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Compounds within the sulfamoylbenzamide class have been investigated in scientific literature for various biological activities. For instance, structurally related sulfamoylbenzamide derivatives have been identified in patent literature as possessing antiviral properties, specifically in the context of Hepatitis B Virus (HBV) infection . The core benzamide structure is a common pharmacophore in medicinal chemistry, and the presence of the sulfamoyl group can contribute to interactions with biological targets. Researchers may find this compound of interest for developing novel biochemical probes or as a synthetic intermediate. The specific research applications and mechanism of action for this exact compound are areas for ongoing scientific investigation.

Properties

IUPAC Name

2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-13(15)12(8-11)14(16)18/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXHFGRFXDDWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 3-methylphenylsulfonamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • HBV Capsid Assembly Modulators: Sulfamoylbenzamide derivatives are explored as Hepatitis B virus (HBV) capsid assembly modulators . These compounds can interfere with the HBV capsid assembly, thereby inhibiting viral replication .
  • Orexin Receptor Agonists: Arylsulfonamides, which share structural similarities with sulfamoylbenzamides, have been identified as dual orexin receptor agonists . Orexin agonists can increase wakefulness and alleviate narcolepsy .
  • MEK Inhibitors: Benzenesulfonamide derivatives, closely related to sulfamoylbenzamides, are used as MEK inhibitors . MEK inhibitors have potential applications in treating xenograft rejection, arthritis, cystic fibrosis, complications of diabetes, stroke, heart failure, septic shock, asthma, and Alzheimer's disease . These compounds also show promise as antiviral agents against HIV, HBV, HPV, CMV, and EBV .

Structure-Activity Relationships (SARs) Analysis

SAR studies on sulfamoylbenzamide derivatives have provided insights into the structural requirements for their activity . For instance, modifications at different positions of the sulfamoylbenzamide scaffold can significantly impact their antiviral activity against HBV .

  • Isomer Effects: Para isomers of certain sulfamoylbenzamide derivatives exhibit superior anti-HBV activity compared to meta and ortho isomers .
  • Functional Group Effects: Introducing carboxyl acids and boronic acids into the sulfamoylbenzamide structure can improve aqueous solubility, which is crucial for therapeutic applications .
  • Sulfonamide Importance: The sulfonamide moiety is critical for activity at orexin receptors. Replacing the sulfonamide with an amide results in a significant reduction or total loss of activity .

Case Studies

  • NVR 3-778 Derivatives: NVR 3-778, a sulfamoylbenzamide-based HBV CAM, entered clinical trials . Modifications to NVR 3-778, such as replacing the 4-hydroxyl-piperidine moiety with carboxyl acids or boronic acids, aim to improve potency and aqueous solubility .
  • Orexin Receptor Agonists: Studies have shown that specific structural modifications to arylsulfonamides can enhance their potency as orexin receptor agonists . For example, replacing a 2-dimethylamino group with a 3-methyl group can improve potency at both OX2R and OX1R receptors .

Data Tables

Table 1: Anti-HBV Activity of Sulfamoylbenzamide Derivatives

CompoundEC50 (μM)CC50 (μM)SI
6c 3.53NDND
6b >5NDND
6a >5NDND
6f 3.47NDND
6e >5NDND
6d >5NDND
6l 4.43NDND
6k 5.07NDND
6j >5NDND

EC50: Half maximal effective concentration, CC50: Half maximal cytotoxic concentration, SI: Selectivity index, ND: Not determined.

Table 2: EC50 and Emax Values of Arylsulfonamides

CompoundEC50 (OX2R)EC50 (OX1R)Emax (% of orexin-A control)
17 56 nM326 nMN/A

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide with related sulfamoyl benzamide derivatives:

Compound Name / ID R (Sulfamoyl Group) Amide Substituent Biological Activity Key Findings Reference
Target Compound 3-Methylphenyl Benzamide (-CONH₂) Not explicitly reported Structural analog of HBV/antifungal agents; fluorine enhances stability
4h () Cyclopropyl 3,4-Difluorophenyl HBV capsid assembly modulator 77% synthetic yield; confirmed by NMR/HRMS
LMM5 () Benzyl(methyl) 1,3,4-Oxadiazole-linked Antifungal (C. albicans) Inhibits thioredoxin reductase; IC₅₀ = 10.13 µM (α-glucosidase)
Compound 6 () Varied (e.g., alkyl/aryl) Varied Glucokinase (GK) activator H-bond interaction with Arg63 (3.1–3.4 Å)
N-(2-methylphenyl) derivative () 4-Nitrophenyl 2-Chloro-4-nitrobenzamide Antidiabetic (α-amylase inhibitor) IC₅₀ = 1.52 µM; nitro groups enhance potency
Key Observations:
  • Substituent Impact :
    • Fluorine : Present in the target compound and analogs (e.g., 4h), fluorine improves metabolic stability and electronic properties compared to bulkier groups like nitro or chloro .
    • Sulfamoyl Group : The 3-methylphenyl substituent balances lipophilicity and steric effects, contrasting with cyclopropyl (4h) or benzyl (LMM5) groups, which may hinder membrane permeability .
    • Amide Linkage : The benzamide core in the target compound (-CONH₂) differs from N-aryl amides (e.g., 4h’s 3,4-difluorophenyl), which enhance target specificity in HBV studies .

Biological Activity

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, a compound with potential therapeutic applications, has garnered attention for its unique biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12FN2O2S\text{C}_{12}\text{H}_{12}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a fluorine atom, a sulfamoyl group, and a methyl-substituted phenyl ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it may act on pathways related to epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancers.
  • Case Studies :
    • Study on Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including those resistant to standard therapies. The IC50 values indicate potent activity against these cells.
    • Synergistic Effects : When combined with other chemotherapeutics, this compound showed enhanced efficacy, suggesting potential for combination therapies.

Antimicrobial Activity

  • In Vitro Studies : Recent studies have evaluated the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial effects, with zones of inhibition comparable to standard antibiotics.
  • Mechanism Insights : It is believed that the sulfamoyl group plays a critical role in disrupting bacterial cell wall synthesis, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:

ModificationEffect on Activity
Fluorine SubstitutionIncreased potency against cancer cell lines
Sulfamoyl GroupEssential for antibacterial activity
Methyl Group PositionAffects binding affinity to target proteins

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Antitumor Efficacy : In animal models, this compound demonstrated significant tumor reduction compared to control groups.
  • Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, and how can purity be ensured during synthesis?

  • Methodology :

  • Sulfonylation : React 2-fluoro-5-aminobenzoic acid derivatives with 3-methylphenylsulfamoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) .
  • Characterization : Validate structure using 1H^1H-NMR (DMSO-d6d_6) to confirm fluorophenyl and sulfamoyl proton environments, and HRMS for molecular weight verification .

Q. How should researchers analyze the solubility and stability of this compound under varying experimental conditions?

  • Methodology :

  • Solubility Screening : Test in polar (DMSO, water), semi-polar (ethanol, acetonitrile), and non-polar solvents (dichloromethane) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify solubility via calibration curves .
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Monitor pH-dependent stability (pH 1–12 buffers) using HPLC .

Q. What spectroscopic techniques are optimal for confirming the structural integrity of this sulfonamide derivative?

  • Methodology :

  • NMR : Assign 19F^{19}F-NMR signals (typically δ -110 to -120 ppm for ortho-fluoro substituents) and 1H^1H-NMR aromatic protons (doublets for fluorophenyl groups) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm1^{-1}) and N–H bends (1650–1600 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the sulfamoyl and fluorophenyl groups .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Reaction Path Simulation : Use density functional theory (DFT) to model sulfonylation transition states and identify energy barriers. Software: Gaussian or ORCA .
  • Solvent Optimization : Apply COSMO-RS models to predict solvent effects on reaction yield. Prioritize low-polarity solvents for sulfonamide stability .
  • Machine Learning : Train models on existing sulfonamide synthesis data to predict optimal molar ratios and temperatures .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in reaction yield?

  • Methodology :

  • Sensitivity Analysis : Vary parameters (temperature, catalyst loading) in simulations to identify discrepancies. Cross-validate with DOE (Design of Experiments) .
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect intermediate species not accounted for in simulations .
  • Retrosynthetic Deconstruction : Re-analyze reaction steps (e.g., sulfamoyl chloride purity, competing side reactions) using LC-MS .

Q. How can HPLC-MS be leveraged to study metabolic or enzymatic interactions of this compound?

  • Methodology :

  • Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via UPLC-QTOF-MS. Use MetaboLynx for metabolite identification .
  • Enzyme Binding Assays : Couple HPLC with fluorescence polarization to measure binding affinity to target enzymes (e.g., carbonic anhydrase) .

Q. What advanced purification techniques improve yield in large-scale synthesis?

  • Methodology :

  • Continuous Flow Chemistry : Implement microreactors for controlled sulfonylation, reducing side product formation .
  • Membrane Separation : Use nanofiltration membranes (MWCO 300–500 Da) to isolate the product from unreacted precursors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data across studies?

  • Methodology :

  • Comparative Replication : Repeat experiments using identical solvents, temperatures, and equipment (e.g., standardized HPLC protocols) .
  • Meta-Analysis : Aggregate published data and apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
  • Computational Validation : Use molecular dynamics simulations to predict solubility parameters (Hansen solubility spheres) and compare with experimental results .

Methodological Tools Table

Research Aspect Recommended Tools/Methods Key References
Synthesis OptimizationDFT, COSMO-RS, Continuous Flow Reactors
Purity AnalysisHPLC (C18), LC-QTOF-MS
Stability ProfilingAccelerated Degradation, LC-MS
Computational ValidationGaussian, ORCA, MetaboLynx

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